4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide, also known as PDD00017273, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound belongs to the class of sulfonamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism of Action
4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to enhance the activity of chemotherapy and radiotherapy in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide is its high potency and selectivity for PARP. This makes it an attractive candidate for use in cancer treatment. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide. One area of interest is the development of more potent and selective PARP inhibitors. Another area of research is the combination of PARP inhibitors with other therapies, such as immunotherapy, to enhance their efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Scientific Research Applications
4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. PARP inhibitors like this compound have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as BRCA1/2 mutations. These inhibitors selectively kill cancer cells that are deficient in DNA repair, while sparing normal cells.
properties
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8O4S/c15-12-11(22(23)24)13(19-8-18-12)20-9-2-4-10(5-3-9)27(25,26)21-14-16-6-1-7-17-14/h1-8H,(H,16,17,21)(H3,15,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYNDECFBNXGIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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